molecular formula C17H34O2S B8795762 Propanoic acid, 3-(dodecylthio)-2-methyl-, methyl ester CAS No. 16832-25-0

Propanoic acid, 3-(dodecylthio)-2-methyl-, methyl ester

Cat. No. B8795762
Key on ui cas rn: 16832-25-0
M. Wt: 302.5 g/mol
InChI Key: ZMSIPKAIEUNIPB-UHFFFAOYSA-N
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Patent
US05069819

Procedure details

Into the same type equipment used in Example 1 202 grams of 98% 1-dodecanthiol was added to 1.0 grams of KOH and 112 grams methylmethacrylate with stirring over a 10 minute period. The reaction mixture went from 70° C. to 98° C. The reaction mixture was stirred an extra hour at 98° C. to 93° C. and slowly heated up to 122° C. over a 5 hour period. The reaction mixture was stripped at 125° C. and 20 mm pressure. GC analysis indicated a purity of 93.2% product. 300 grams filtered product was obtained.
[Compound]
Name
Example 1
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
112 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[K+].[CH3:16][O:17][C:18](=[O:22])[C:19]([CH3:21])=[CH2:20]>>[CH2:1]([S:13][CH2:20][CH:19]([CH3:21])[C:18]([O:17][CH3:16])=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Example 1
Quantity
202 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
112 g
Type
reactant
Smiles
COC(C(=C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122 °C
Stirring
Type
CUSTOM
Details
with stirring over a 10 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
went from 70° C. to 98° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred an extra hour at 98° C. to 93° C.
CUSTOM
Type
CUSTOM
Details
was stripped at 125° C.
FILTRATION
Type
FILTRATION
Details
300 grams filtered product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(CCCCCCCCCCC)SCC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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